



# Roxithromycin: A Technical Guide to Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lexithromycin |           |
| Cat. No.:            | B1675197      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of roxithromycin, a semi-synthetic macrolide antibiotic. The information is compiled from various scientific studies to offer a detailed resource for professionals in the field of drug development and research.

# Bioavailability

Roxithromycin is characterized by its rapid absorption following oral administration.[1][2] The bioavailability of roxithromycin is not significantly impacted by the presence of food or milk, making it a clinically convenient therapeutic agent.[1][2]

Relative Bioavailability:

Comparative studies of different roxithromycin formulations have demonstrated bioequivalence. A study assessing a test capsule formulation of roxithromycin reported a relative bioavailability of  $94.9\% \pm 22.4\%$  when compared to a reference capsule.[3] Similarly, a study on roxithromycin dispersive tablets found the relative bioavailability to be  $103.63\% \pm 14.04\%$  against a reference formulation, indicating that the two are bioequivalent.[4]

Experimental Protocol: Bioequivalence Assessment of Roxithromycin Capsules



- Study Design: A crossover study design was implemented with 36 healthy male volunteers.
  [3]
- Dosing: Participants received a single oral dose of 150 mg of either the test or reference roxithromycin capsule, with a one-week washout period between the two administrations.[3]
- Sample Collection: Plasma concentrations of roxithromycin were monitored over a 72-hour period post-administration.[3]
- Analytical Method: An LC-MS/MS method was utilized for the quantification of roxithromycin in plasma samples.[3]
- Bioequivalence Determination: The bioequivalence between the two formulations was concluded based on the 90% confidence intervals for the ratios of Cmax and AUC(0-72 h), which fell within the predefined acceptable range of 80%-125%.[3]

## **Pharmacokinetics**

The pharmacokinetic profile of roxithromycin has been well-documented in several studies. Following oral administration, peak plasma levels are achieved within approximately two hours. [1] While some pharmacokinetic parameters show dose dependency, dose proportionality has been primarily demonstrated through urinary excretion data.[1][2]

## Absorption:

• Time to Peak Concentration (Tmax): Peak plasma concentrations of roxithromycin are typically reached between 1.3 and 2.42 hours after oral administration.[3][5]

#### Distribution:

- Tissue Distribution: Roxithromycin achieves high concentrations in pulmonary, prostatic, and tonsillar tissues.[2] However, it does not penetrate the cerebrospinal fluid in subjects with non-inflamed meninges.[2]
- Volume of Distribution (Vd): In a study involving healthy female volunteers, the volume of distribution was determined to be 1.38 ± 0.55 L/kg.[5]

#### Metabolism:







Roxithromycin does not undergo extensive metabolism in the body.[2]

## Excretion:

- Elimination Half-Life (t1/2): The plasma half-life of roxithromycin is approximately 10 to 12 hours.[1][2] One study in healthy female subjects reported a longer half-life of 34.95 ± 22.51 hours.[5]
- Routes of Excretion: Approximately 10% of the administered dose is excreted in the urine, with about 53% being eliminated in the feces.[1][2]
- Excretion in Breast Milk: A very small fraction, less than 0.05% of the administered dose, is excreted in the breast milk of lactating women.[1][2]

Pharmacokinetic Data Summary



| Parameter                           | Value                                    | Subject<br>Population      | Dosing<br>Regimen     | Reference |
|-------------------------------------|------------------------------------------|----------------------------|-----------------------|-----------|
| Cmax (μg/mL)                        | 10.13 ± 0.43                             | 10 healthy adult females   | 300 mg single<br>dose | [5][6]    |
| 6.63 (test) / 7.03<br>(reference)   | 36 healthy male volunteers               | 150 mg single<br>dose      | [3]                   |           |
| 10.16 (test) /<br>10.34 (reference) | 20 healthy male volunteers               | 300 mg single<br>dose      | [4]                   |           |
| Tmax (hours)                        | 2.42 ± 0.34                              | 10 healthy adult females   | 300 mg single<br>dose | [5][6]    |
| 1.3 (test) / 1.4<br>(reference)     | 36 healthy male volunteers               | 150 mg single<br>dose      | [3]                   |           |
| 2.33 (test) / 2.28<br>(reference)   | 20 healthy male volunteers               | 300 mg single<br>dose      | [4]                   |           |
| t1/2 (hours)                        | 34.95 ± 22.51                            | 10 healthy adult females   | 300 mg single<br>dose | [5][6]    |
| ~12                                 | General adult population                 | 150 mg or 300<br>mg doses  | [1]                   |           |
| ~10                                 | General adult population                 | Not specified              | [2]                   |           |
| 15.39 (test) /<br>16.06 (reference) | 36 healthy male volunteers               | 150 mg single<br>dose      | [3]                   |           |
| 9.00 (test) / 8.68<br>(reference)   | 20 healthy male volunteers               | 300 mg single<br>dose      | [4]                   |           |
| AUC(0-72 h)<br>(μg·h/mL)            | 66.08 (test) /<br>70.33 (reference)      | 36 healthy male volunteers | 150 mg single<br>dose | [3]       |
| AUC(0-inf)<br>(μg·h/mL)             | 158.63 (test) /<br>153.77<br>(reference) | 20 healthy male volunteers | 300 mg single<br>dose | [4]       |



| Vd (L/kg)                            | 1.38 ± 0.55 | 10 healthy adult females | 300 mg single<br>dose | [5][6] |
|--------------------------------------|-------------|--------------------------|-----------------------|--------|
| Total Body<br>Clearance<br>(L/hr/kg) | 0.04 ± 0.01 | 10 healthy adult females | 300 mg single<br>dose | [5][6] |

Experimental Protocol: Pharmacokinetic Analysis in Healthy Female Volunteers

- Study Objective: To determine the pharmacokinetic parameters and dosage regimen of roxithromycin in healthy adult female subjects.[5]
- Participants: Ten healthy female volunteers between the ages of 18 and 30.[5]
- Dosing: A single oral dose of 300 mg of roxithromycin was administered.
- Sample Collection: Blood samples were collected at various time points over a 48-hour period.[5]
- Analytical Method: High-performance liquid chromatography (HPLC) was used to measure the concentration of roxithromycin in plasma samples.[5]
- Data Analysis: Pharmacokinetic parameters were determined using two open compartmental models.[5]

## **Visualizations**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetics of roxithromycin (RU 965) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin: a pharmacokinetic review of a macrolide PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. [Pharmacokinetics and relative bioavailability study of roxithromycin tablet in Chinese healthy volunteers by LC-MS/MS] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Relative bioavailability of roxithromycin dispersive tablets in healthy volunteers] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. logixsjournals.com [logixsjournals.com]
- 6. files.logixsjournals.com [files.logixsjournals.com]
- To cite this document: BenchChem. [Roxithromycin: A Technical Guide to Bioavailability and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675197#lexithromycin-bioavailability-and-pharmacokinetics]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com